molecular formula C15H22ClNO B1373329 3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride CAS No. 1261079-67-7

3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride

Cat. No.: B1373329
CAS No.: 1261079-67-7
M. Wt: 267.79 g/mol
InChI Key: QCYCTVCNBHHPKW-UHFFFAOYSA-N
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Description

3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride: is a chemical compound with the molecular formula C15H22ClNO It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzyl halide with a spirocyclic amine in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology: In biological research, this compound is studied for its potential biological activity. It may be used in the development of new drugs or as a tool to study biological processes.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In industry, this compound may be used in the production of specialty chemicals or as an intermediate in the manufacture of other products.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-Oxa-8-azaspiro[4.5]decane hydrochloride
  • 3-Methoxy-1-oxa-8-azaspiro[4.5]decane hydrochloride
  • tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness: 3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride is unique due to its benzyl group, which imparts specific chemical properties and potential biological activity. This distinguishes it from other similar compounds, which may have different substituents and, consequently, different properties and applications.

Properties

IUPAC Name

3-benzyl-1-oxa-8-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.ClH/c1-2-4-13(5-3-1)10-14-11-15(17-12-14)6-8-16-9-7-15;/h1-5,14,16H,6-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYCTVCNBHHPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CO2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261079-67-7
Record name 1-Oxa-8-azaspiro[4.5]decane, 3-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261079-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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